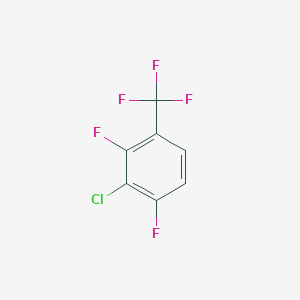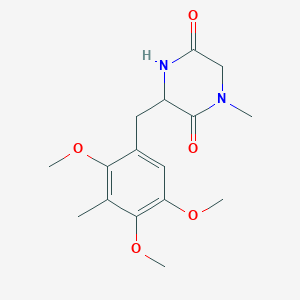
1,7,9-trimethyl-3H-purine-2,6,8-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7,9-trimethyl-3H-purine-2,6,8-trione is a chemical compound with the molecular formula C₈H₁₀N₄O₃. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its presence in various biological systems and its relevance in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,7,9-trimethyl-3H-purine-2,6,8-trione can be synthesized through several methods. One common approach involves the methylation of theobromine, a naturally occurring compound found in cocoa beans. The reaction typically involves the use of methyl iodide and a base such as potassium carbonate under reflux conditions.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale methylation reactions. The process is optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,7,9-trimethyl-3H-purine-2,6,8-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can yield different purine derivatives with altered functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like ammonia, amines, and halides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine derivatives with additional oxygen-containing functional groups, while reduction can produce compounds with reduced nitrogen functionalities.
Applications De Recherche Scientifique
1,7,9-trimethyl-3H-purine-2,6,8-trione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various purine derivatives and as a model compound in studying purine chemistry.
Biology: The compound is studied for its role in biological systems, particularly in relation to its metabolic pathways and interactions with enzymes.
Medicine: Research into its potential therapeutic applications includes its use as a lead compound in drug discovery and development.
Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1,7,9-trimethyl-3H-purine-2,6,8-trione involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit or activate specific enzymes, leading to changes in metabolic pathways. Its effects are mediated through binding to active sites or allosteric sites on target proteins, altering their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,7-trimethylxanthine:
1,3-dimethyluric acid: This compound has two methyl groups instead of three and exhibits different chemical properties.
Theobromine: A naturally occurring compound with a similar structure but different biological activity.
Uniqueness
1,7,9-trimethyl-3H-purine-2,6,8-trione is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its relevance in multiple scientific fields make it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
1,7,9-trimethyl-3H-purine-2,6,8-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O3/c1-10-4-5(11(2)8(10)15)9-7(14)12(3)6(4)13/h1-3H3,(H,9,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WENNWBPPPFVXBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(NC(=O)N(C2=O)C)N(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-{[(4-Fluorophenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B55668.png)



